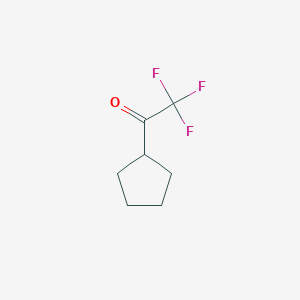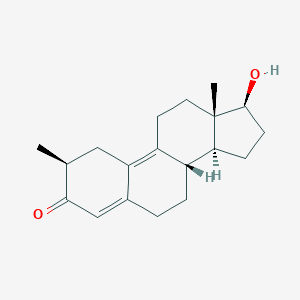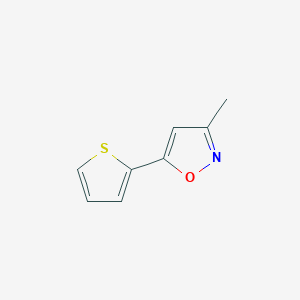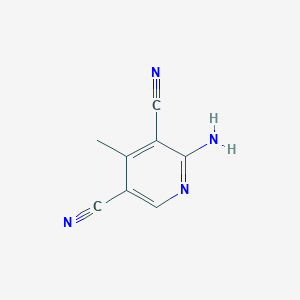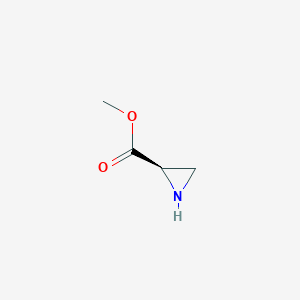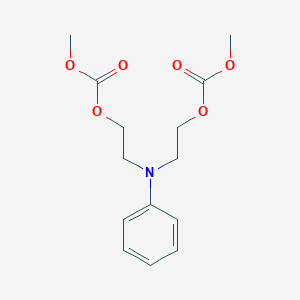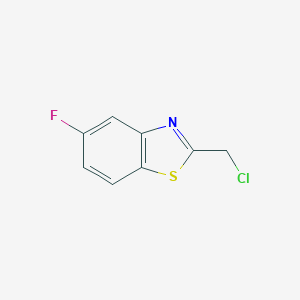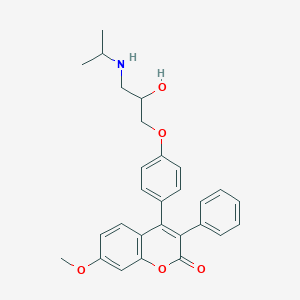
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- is a chemical compound that belongs to the family of flavonoids. It is also known as naringenin-7-O-glucoside and is commonly found in citrus fruits, especially grapefruit. This compound has gained significant attention due to its various potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been found to regulate various signaling pathways that are involved in the development and progression of cancer.
Biochemische Und Physiologische Effekte
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- has various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve glucose metabolism and lipid profiles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- in lab experiments is its ability to act as a natural antioxidant and anti-inflammatory agent. However, one of the limitations is the availability of this compound in large quantities.
Zukünftige Richtungen
There are various future directions for the research on 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl-. Some of the potential areas of research include the development of novel drug formulations using this compound, the study of its potential role in the prevention and treatment of neurological disorders, and the investigation of its mechanism of action in different disease conditions. Additionally, further research is needed to explore the safety and efficacy of this compound in humans.
In conclusion, 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- is a chemical compound with various potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for the development of novel drugs and therapies. Further research is needed to explore its full potential and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- can be achieved through different methods. One of the commonly used methods is the enzymatic synthesis of naringin, which is then converted into naringenin-7-O-glucoside using glucosyltransferase enzymes. Another method involves the chemical synthesis of naringenin-7-O-glucoside using various chemical reagents.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- has various potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential role in the prevention and treatment of various diseases such as diabetes, cardiovascular diseases, and neurological disorders.
Eigenschaften
CAS-Nummer |
111038-37-0 |
|---|---|
Produktname |
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- |
Molekularformel |
C28H29NO5 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-7-methoxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C28H29NO5/c1-18(2)29-16-21(30)17-33-22-11-9-20(10-12-22)26-24-14-13-23(32-3)15-25(24)34-28(31)27(26)19-7-5-4-6-8-19/h4-15,18,21,29-30H,16-17H2,1-3H3 |
InChI-Schlüssel |
BLQSVYLPNWHPKH-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4)O |
Synonyme |
4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-7-methoxy-3-phenyl -chromen-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



